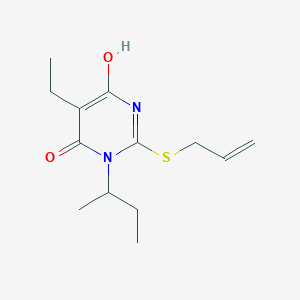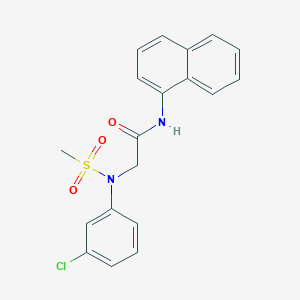
2-(allylthio)-3-sec-butyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylthio)-3-sec-butyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone, commonly known as ABT-263, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of drugs known as BH3 mimetics, which target the B-cell lymphoma 2 (Bcl-2) family of proteins.
Mecanismo De Acción
ABT-263 works by binding to the hydrophobic groove of 2-(allylthio)-3-sec-butyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone family proteins, preventing them from inhibiting apoptosis. This leads to the activation of pro-apoptotic proteins, which in turn triggers the apoptotic pathway. ABT-263 has been shown to be particularly effective against cancers that overexpress this compound, such as chronic lymphocytic leukemia (CLL) and small cell lung cancer (SCLC).
Biochemical and Physiological Effects
In addition to its anti-cancer effects, ABT-263 has also been shown to have other biochemical and physiological effects. It has been shown to inhibit platelet aggregation, which could have implications for the treatment of thrombotic disorders. ABT-263 has also been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of ABT-263 is its high potency and specificity for 2-(allylthio)-3-sec-butyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone family proteins. This makes it a useful tool for studying the role of these proteins in cancer and other diseases. However, ABT-263 also has limitations, including its poor solubility and potential toxicity at high doses. These limitations must be taken into account when designing experiments using ABT-263.
Direcciones Futuras
There are several future directions for research on ABT-263. One area of interest is the development of more potent and selective BH3 mimetics. Another area of research is the identification of biomarkers that can predict response to ABT-263 treatment. Finally, there is interest in exploring the potential use of ABT-263 in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Conclusion
In conclusion, ABT-263 is a small molecule inhibitor that has shown promise as a potential cancer treatment. Its mechanism of action involves binding to 2-(allylthio)-3-sec-butyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone family proteins, inducing apoptosis in cancer cells. ABT-263 also has other biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. Future research on ABT-263 will focus on developing more potent and selective BH3 mimetics, identifying biomarkers for response to treatment, and exploring its use in combination with other cancer therapies.
Métodos De Síntesis
The synthesis of ABT-263 involves several steps, beginning with the reaction of 2-amino-6-chloro-4(3H)-pyrimidinone with allyl mercaptan to form 2-(allylthio)-6-chloro-4(3H)-pyrimidinone. This compound is then treated with sec-butyl lithium and ethyl chloroformate to yield 2-(allylthio)-3-sec-butyl-6-chloro-4(3H)-pyrimidinone. Finally, the hydroxyl group is introduced by reacting the compound with potassium tert-butoxide and ethanol. The resulting product is ABT-263.
Aplicaciones Científicas De Investigación
ABT-263 has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by binding to the 2-(allylthio)-3-sec-butyl-5-ethyl-6-hydroxy-4(3H)-pyrimidinone family of proteins. These proteins are overexpressed in many types of cancer, allowing cancer cells to evade apoptosis and continue to proliferate. By inhibiting these proteins, ABT-263 can induce apoptosis and halt the growth of cancer cells.
Propiedades
IUPAC Name |
3-butan-2-yl-5-ethyl-6-hydroxy-2-prop-2-enylsulfanylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-5-8-18-13-14-11(16)10(7-3)12(17)15(13)9(4)6-2/h5,9,16H,1,6-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBAWYKPTIKLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)C(C)CC)SCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}benzyl)azepane](/img/structure/B6121739.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B6121743.png)
![methyl 4-{[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B6121756.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6121763.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6121769.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B6121770.png)

![5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B6121780.png)
![ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6121786.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine](/img/structure/B6121789.png)

![1-[cyclohexyl(methyl)amino]-3-(2-{[(3-ethoxypropyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6121820.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(4-pyrimidinylmethyl)acetamide](/img/structure/B6121827.png)
![2-methyl-3-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6121833.png)